molecular formula C12H12O2 B1599813 (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol CAS No. 43210-74-8

(S)-(+)-1-(2-Naphthyl)-1,2-ethanediol

Cat. No. B1599813
CAS RN: 43210-74-8
M. Wt: 188.22 g/mol
InChI Key: QFNOPZNUHSDHKZ-GFCCVEGCSA-N
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Description

Synthesis Analysis

The synthesis of (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol involves several methods. One common approach is the enantioselective palladium-catalyzed benzylation of azaarylmethyl amine pronucleophiles . This method allows for the introduction of the (2-naphthyl)methylene group with high enantioselectivity. Notably, this reaction occurs even with pro-nucleophiles possessing high pKa values (approximately 34 in DMSO) .

Scientific Research Applications

  • Chiral Modifier in Hydrogenation Reactions :

    • 1-Naphthyl-1,2-ethanediol (NED) has been identified as a useful modifier in the hydrogenation of certain ketones under mild conditions. It's the first effective chiral nonamine-type modifier of platinum for enantioselective hydrogenation of activated ketones. The enantiodifferentiation is attributed to interactions involving hydrogen bonding between the keto-carbonyl O atom and one or two OH groups of NED (Marinas, Mallát, & Baiker, 2004).
  • Catalyst in Oxidation Reactions :

    • Diamine derivatives of this compound, specifically 1,2-di(1-naphthyl)-1,2-ethanediamine (NEDA), have been used to catalyze the oxidation of alcohols using TBHP as an oxidant. This shows high activity towards secondary benzyl and cycloaliphatic secondary alcohols (Al-Hunaiti et al., 2014).
  • Formation of Cocrystals in Molecular Structures :

    • The compound has been involved in forming cocrystals with azanaphthalenes, providing insights into binding motifs consisting of strong O−H···N hydrogen bonds and C−H···π interactions. These interactions are crucial in understanding molecular structures and interactions (Olenik, Boese, & Sustmann, 2003).
  • Asymmetric Synthesis and Chiral Analysis :

    • Asymmetric synthesis using derivatives of this compound has been studied for creating chiral vicinal diols. Such syntheses are significant in the production of optically active compounds, which are essential in various areas of chemistry and pharmacology (Yong, 2002).
  • Studies in Organic Synthesis and Chemical Reactions :

    • Various research works have explored its utility in different organic synthesis processes and chemical reactions, including the Ullmann coupling reaction and oxidation processes by certain enzymes (Miyano et al., 1984), (Lee & Gibson, 1996).

properties

IUPAC Name

(1S)-1-naphthalen-2-ylethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-14H,8H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNOPZNUHSDHKZ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473080
Record name (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-1-(2-Naphthyl)-1,2-ethanediol

CAS RN

43210-74-8
Record name (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Nymann, L Jensen… - Acta Chemica …, 1996 - actachemscand.org
When cyclic 1, 2-sulfites are ring opened by chloride ion, the chlorohydrins are formed with low regio-and stereo-selectivity. The mechanisms involved in the process were investigated …
Number of citations: 9 actachemscand.org
L Wang, S Nakamura, Y Ito, T Toru - Tetrahedron: Asymmetry, 2004 - Elsevier
The reaction of lithiated N-Boc-thiazolidine and N-Boc-benzothiazolidine with benzophenone in the presence of (−)-sparteine afforded the products with up to 97% ee and 93% ee, …
Number of citations: 31 www.sciencedirect.com
SK Cheng, SY Zhang, PA Wang… - Applied …, 2005 - Wiley Online Library
A novel polymer‐bound alkaloid ligand QN–AQN–OPEG‐OMe, which was characterized by an anthraquinone core at the 9‐O position of quinine, was synthesized conveniently. It …
Number of citations: 17 onlinelibrary.wiley.com

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